molecular formula C23H24N4O3 B2719601 1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide CAS No. 921512-05-2

1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Cat. No. B2719601
CAS RN: 921512-05-2
M. Wt: 404.47
InChI Key: KGYOPUNGGNQOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. The compound is known for its potential applications in various areas, including medicinal chemistry, drug development, and biochemical research.

Scientific Research Applications

Synthesis in Drug Development

  • Antimicrobial Agents : The development of novel pyrazolo[3,4-d]pyrimidine derivatives, related to the quinoline structure, has been explored for their potential as antimicrobial agents. These compounds are synthesized through various chemical reactions and have been shown to possess antibacterial and antifungal activities (Holla et al., 2006).

  • Antiproliferative Properties : Studies on indeno[1,2-c]quinoline derivatives have highlighted their role in antiproliferation, DNA binding affinity, and inhibitory activities against topoisomerases. These compounds exhibit potent cytotoxic properties against various cancer cell lines, suggesting their utility in cancer therapy (Tseng et al., 2010).

  • Synthesis of Fluoroquinolone Derivatives : Research into fluoroquinolone derivatives, incorporating elements of the quinoline structure, has been conducted to assess their antimicrobial activities. These derivatives have shown promise in combating bacterial and fungal infections (Srinivasan et al., 2010).

Pharmacological Research

  • Muscarinic Receptor and β2-Adrenoceptor Activities : Compounds like THRX-198321, which share a similar quinoline structure, have been investigated for their dual action as muscarinic receptor antagonists and β2-adrenoceptor agonists. These compounds demonstrate high affinity and potent activities at both receptors, indicating their potential in various therapeutic applications (Steinfeld et al., 2011).

  • Alpha 1-Adrenoceptor Antagonists : Novel arylpiperazines, structurally related to the quinoline carboxamide, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. Their binding affinity and selectivity suggest potential applications in treating conditions related to the human lower urinary tract (Elworthy et al., 1997).

  • CFTR Potentiator for Cystic Fibrosis : The discovery of quinolinone-3-carboxamide derivatives like VX-770 (ivacaftor) demonstrates the potential of such compounds as CFTR potentiators, offering a novel approach to cystic fibrosis treatment (Hadida et al., 2014).

properties

IUPAC Name

1-[8-(2-anilino-2-oxoethoxy)quinolin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c24-23(29)17-11-13-27(14-12-17)20-10-9-16-5-4-8-19(22(16)26-20)30-15-21(28)25-18-6-2-1-3-7-18/h1-10,17H,11-15H2,(H2,24,29)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYOPUNGGNQOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-(2-Oxo-2-(phenylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

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